N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Description
N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Biological Activity
N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with various functional groups, including a cyclopropanecarboxamide and piperidine moiety. Its structural complexity suggests multiple potential interactions with biological targets.
Inhibition of Enzyme Activity
Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes:
- Monoamine Oxidase (MAO) : A study synthesized several derivatives that act as selective MAO-B inhibitors. The IC50 values for these compounds ranged from 0.022 μM to over 100 μM, indicating varying degrees of potency against MAO-B. The structure–activity relationship (SAR) highlighted that specific substitutions significantly enhanced inhibitory activity .
Case Study 1: MAO Inhibition
In a comparative analysis of various pyridazine derivatives, it was found that certain modifications led to enhanced MAO-B inhibition. For instance, the introduction of a chlorophenyl group significantly increased the potency compared to other derivatives lacking this modification. The study concluded that further exploration of this compound could yield effective MAO inhibitors .
Case Study 2: Antiparasitic Potential
A library of triazolo[4,3-a]pyridine derivatives was screened for antimalarial activity, revealing that compounds with structural similarities to this compound could inhibit cysteine proteases critical for P. falciparum survival. This highlights the potential utility of the compound in targeting malaria through enzyme inhibition .
Table of Biological Activities
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21(16-6-8-18(9-7-16)26-22(31)17-4-5-17)24-12-13-25-23(32)19-10-11-20(28-27-19)29-14-2-1-3-15-29/h6-11,17H,1-5,12-15H2,(H,24,30)(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJCGAOYMOSIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.